3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-b][1,6]naphthyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and an appropriate thieno compound, the reaction proceeds through a series of steps including amination, cyclization, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular differentiation and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 3-Amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Uniqueness
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thieno[2,3-b][1,6]naphthyridine core differentiates it from other similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C13H16N4OS |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
3-amino-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C13H16N4OS/c1-2-17-4-3-9-7(6-17)5-8-10(14)11(12(15)18)19-13(8)16-9/h5H,2-4,6,14H2,1H3,(H2,15,18) |
InChI Key |
YZGDVQFJKRLMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N)N |
Origin of Product |
United States |
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